4-Phenoxyphenylthiourea
Overview
Description
4-Phenoxyphenylthiourea is an organosulfur compound with the molecular formula C13H12N2OS and a molecular weight of 244.31 g/mol . It is a thiourea derivative, characterized by the presence of a phenoxy group attached to the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
4-Phenoxyphenylthiourea, also known as Diafenthiuron, is a pesticide and an insecticide . It primarily targets phytophagous mites . These mites are plant-eating mites that cause significant damage to crops. By targeting these mites, this compound helps protect crops and increase agricultural yield .
Mode of Action
The compound acts by inhibiting the oxidative phosphorylation process . It is transformed into a highly reactive metabolite, Diafenthiuron carbodiimide, which covalently and irreversibly binds to microsomal glucose-6-phosphate translocase, a part of the adenosine triphosphatase (ATPase) complex . The binding inhibits the function of the ATPase complex, leading to the death of the mites .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the production of ATP, a crucial energy molecule for all living organisms. By inhibiting the ATPase complex, the compound disrupts the energy production in the mites, leading to their death .
Pharmacokinetics
It is known that the compound is highly soluble in multiple organic solvents but dissolves poorly in aqueous solutions . This suggests that its bioavailability may be influenced by the solvent used for its application.
Result of Action
The primary result of the action of this compound is the death of phytophagous mites . By inhibiting the ATPase complex, the compound disrupts the energy production in the mites, leading to their death . This helps protect crops and increase agricultural yield .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be less effective in wet conditions . Furthermore, its stability could be affected by factors such as temperature, pH, and light exposure. More research is needed to fully understand how these and other environmental factors influence the action of this compound .
Biochemical Analysis
Biochemical Properties
4-Phenoxyphenylthiourea plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase, and butyrylcholinesterase . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications. For instance, the inhibition of acetylcholinesterase by this compound can be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, thereby inhibiting their activity. For instance, the binding of this compound to acetylcholinesterase prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft . This mechanism is particularly relevant in the context of neurodegenerative diseases, where maintaining acetylcholine levels is crucial for cognitive function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enzyme inhibition and modulation of gene expression. At high doses, this compound can exhibit toxic or adverse effects . For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal models. It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing the potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound has been shown to inhibit enzymes such as glucose-6-phosphatase, which plays a key role in glucose metabolism . By inhibiting this enzyme, this compound can affect metabolic flux and alter metabolite levels. Additionally, this compound can interact with other metabolic enzymes, leading to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function. For example, the accumulation of this compound in the endoplasmic reticulum can affect protein folding and secretion.
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For instance, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxyphenylthiourea typically involves the reaction of 4-phenoxyaniline with thiocarbamoyl chloride under basic conditions. One common method includes the use of potassium hydroxide in methanol at 50°C for approximately 10 minutes . Another method involves the reaction of N-{[(4-phenoxyphenyl)amino]carbonothioyl}benzamide with thiourea .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous reaction process. This involves combining steps such as bromination, etherification, and thiourea formation into a single continuous reaction . This method improves yield and efficiency compared to traditional multi-step processes.
Chemical Reactions Analysis
Types of Reactions
4-Phenoxyphenylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
4-Phenoxyphenylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Industry: It is used in the production of dyes, elastomers, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropyl-4-phenoxyphenylthiourea: Used as an intermediate in the synthesis of agricultural insecticides.
1-(4-Phenoxyphenyl)-2-thiourea: Another thiourea derivative with similar properties.
Uniqueness
4-Phenoxyphenylthiourea is unique due to its specific phenoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with enzymes or metal ions.
Properties
IUPAC Name |
(4-phenoxyphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c14-13(17)15-10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H,(H3,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZWMEWZRURHTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375124 | |
Record name | 4-phenoxyphenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76839-21-9 | |
Record name | 4-phenoxyphenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 76839-21-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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